Cas no 2229454-98-0 (2-1-(4-bromophenyl)cyclopropylmorpholine)
2-1-(4-bromophenyl)cyclopropylmorpholine Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(4-bromophenyl)cyclopropylmorpholine
- 2229454-98-0
- 2-[1-(4-bromophenyl)cyclopropyl]morpholine
- EN300-1916303
-
- Inchi: 1S/C13H16BrNO/c14-11-3-1-10(2-4-11)13(5-6-13)12-9-15-7-8-16-12/h1-4,12,15H,5-9H2
- InChI Key: AQJXHMCNQYBPMU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1(C2CNCCO2)CC1
Computed Properties
- Exact Mass: 281.04153g/mol
- Monoisotopic Mass: 281.04153g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 21.3Ų
2-1-(4-bromophenyl)cyclopropylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916303-0.05g |
2-[1-(4-bromophenyl)cyclopropyl]morpholine |
2229454-98-0 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1916303-0.1g |
2-[1-(4-bromophenyl)cyclopropyl]morpholine |
2229454-98-0 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1916303-0.25g |
2-[1-(4-bromophenyl)cyclopropyl]morpholine |
2229454-98-0 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1916303-0.5g |
2-[1-(4-bromophenyl)cyclopropyl]morpholine |
2229454-98-0 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1916303-1.0g |
2-[1-(4-bromophenyl)cyclopropyl]morpholine |
2229454-98-0 | 1g |
$1543.0 | 2023-05-23 | ||
| Enamine | EN300-1916303-2.5g |
2-[1-(4-bromophenyl)cyclopropyl]morpholine |
2229454-98-0 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1916303-5.0g |
2-[1-(4-bromophenyl)cyclopropyl]morpholine |
2229454-98-0 | 5g |
$4475.0 | 2023-05-23 | ||
| Enamine | EN300-1916303-10.0g |
2-[1-(4-bromophenyl)cyclopropyl]morpholine |
2229454-98-0 | 10g |
$6635.0 | 2023-05-23 | ||
| Enamine | EN300-1916303-1g |
2-[1-(4-bromophenyl)cyclopropyl]morpholine |
2229454-98-0 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1916303-5g |
2-[1-(4-bromophenyl)cyclopropyl]morpholine |
2229454-98-0 | 5g |
$3273.0 | 2023-09-17 |
2-1-(4-bromophenyl)cyclopropylmorpholine Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-1-(4-bromophenyl)cyclopropylmorpholine
Introduction to 2-1-(4-bromophenyl)cyclopropylmorpholine (CAS No. 2229454-98-0)
2-1-(4-bromophenyl)cyclopropylmorpholine, identified by the chemical abstracts service number CAS No. 2229454-98-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to the morpholine class, characterized by its unique structural motif that combines a cyclopropyl ring with a morpholine scaffold, further functionalized by a brominated phenyl group. The presence of these distinct structural features imparts specific chemical and biological properties, making it a promising candidate for further exploration in medicinal chemistry.
The bromophenyl moiety in the molecule is particularly noteworthy, as halogenated aromatic rings are frequently employed in drug design due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In the context of 2-1-(4-bromophenyl)cyclopropylmorpholine, the 4-bromo substituent on the phenyl ring may serve as a handle for further chemical modifications, such as cross-coupling reactions or selective functionalization, thereby facilitating the synthesis of derivative compounds with tailored biological activities.
The cyclopropyl group is another key structural feature that contributes to the compound's overall properties. Cyclopropane rings are known for their strained three-membered structure, which can lead to unique electronic and steric effects. In this compound, the cyclopropyl moiety is attached to the morpholine nitrogen, potentially influencing the molecule's conformation and interactions with biological targets. Such structural elements are often exploited in drug design to achieve high specificity and efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of compounds like 2-1-(4-bromophenyl)cyclopropylmorpholine with greater accuracy. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors implicated in various diseases. For instance, preliminary virtual screening studies have indicated that it could interact with targets involved in inflammatory pathways or neurodegenerative disorders. These findings align with broader trends in medicinal chemistry, where structurally diverse compounds are being explored for their therapeutic potential.
The morpholine scaffold itself is a well-established pharmacophore in drug discovery, with numerous approved drugs featuring this moiety due to its favorable pharmacokinetic properties and ability to engage with biological macromolecules. The combination of morpholine with a cyclopropyl group introduces additional complexity, which may translate into novel mechanisms of action or improved selectivity over existing treatments. This underscores the importance of exploring structurally unique compounds like 2-1-(4-bromophenyl)cyclopropylmorpholine as potential therapeutic agents.
In vitro studies have begun to elucidate the pharmacological profile of 2-1-(4-bromophenyl)cyclopropylmorpholine. Initial experiments have demonstrated its ability to modulate certain signaling pathways at concentrations comparable to those observed for known bioactive molecules. Furthermore, its interaction with biological targets appears to be influenced by both the bromophenyl and cyclopropyl groups, suggesting that these regions play critical roles in determining its overall activity. Such findings provide valuable insights for future optimization efforts aimed at enhancing potency and selectivity.
The synthesis of 2-1-(4-bromophenyl)cyclopropylmorpholine presents an interesting challenge for organic chemists due to its complex structure. Traditional synthetic routes may involve multi-step sequences requiring precise control over reaction conditions to ensure high yield and purity. Recent innovations in synthetic methodology, such as transition-metal-catalyzed cross-coupling reactions and asymmetric transformations, have made it possible to construct such molecules more efficiently than ever before. These advancements are crucial for enabling rapid exploration of analogues and derivatives.
The potential applications of 2-1-(4-bromophenyl)cyclopropylmorpholine extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for research purposes, such as studying enzyme mechanisms or developing probes for biochemical assays. Additionally, its compatibility with various synthetic transformations allows chemists to generate libraries of related compounds for high-throughput screening campaigns. This approach has been instrumental in identifying lead candidates for new drug candidates across multiple therapeutic areas.
As our understanding of disease mechanisms continues to evolve, so too does our capacity to design targeted therapies. Compounds like 2-1-(4-bromophenyl)cyclopropylmorpholine, with their intricate structures and promising biological profiles, represent a cornerstone of modern drug discovery efforts. By leveraging cutting-edge technologies and innovative synthetic strategies, researchers are poised to unlock new therapeutic possibilities and address unmet medical needs.
The journey from a single compound like CAS No. 2229454-98-0 to a viable drug candidate is long and arduous but holds immense potential for improving human health outcomes. Each study contributes incremental knowledge that brings us closer to realizing this goal. The exploration of 2-1-(4-bromophenyl)cyclopropylmorpholine exemplifies how interdisciplinary collaboration between chemists, biologists, and clinicians can drive progress in medicine.
2229454-98-0 (2-1-(4-bromophenyl)cyclopropylmorpholine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)